molecular formula C10H11IN2O B14489833 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide CAS No. 63221-03-4

1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14489833
CAS No.: 63221-03-4
M. Wt: 302.11 g/mol
InChI Key: CSWQRCDPUWFMFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as antimicrobial and anticancer properties .

Comparison with Similar Compounds

1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:

Properties

CAS No.

63221-03-4

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

2-methyl-2-phenyl-4H-pyrazol-2-ium-3-one;iodide

InChI

InChI=1S/C10H11N2O.HI/c1-12(10(13)7-8-11-12)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1

InChI Key

CSWQRCDPUWFMFL-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C(=O)CC=N1)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.